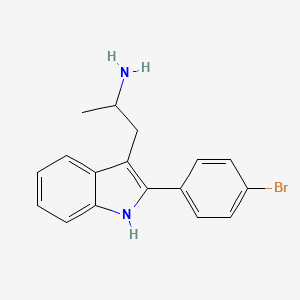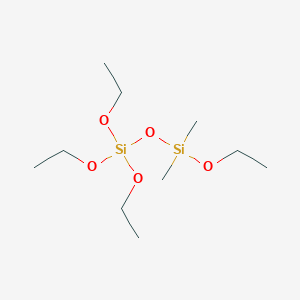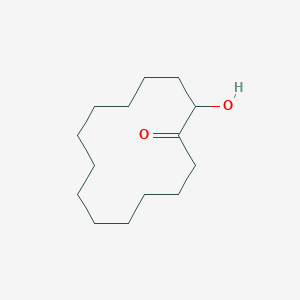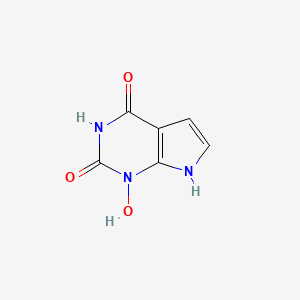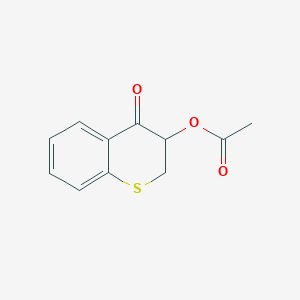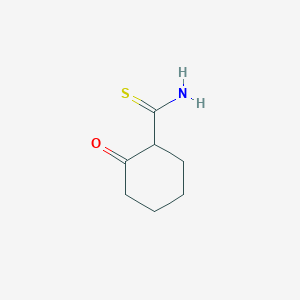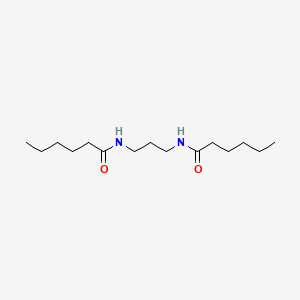![molecular formula C16H15NO2 B14643001 N-[2-(9H-Xanthen-9-YL)ethyl]formamide CAS No. 55286-84-5](/img/structure/B14643001.png)
N-[2-(9H-Xanthen-9-YL)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(9H-Xanthen-9-YL)ethyl]formamide is a chemical compound with the molecular formula C16H15NO2 It is characterized by the presence of a xanthene moiety linked to an ethyl formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of xanthene derivatives with ethyl formamide under specific conditions. One common method includes the use of xanthydrol and ethyl formamide in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various xanthone derivatives, reduced xanthene compounds, and substituted xanthene derivatives .
Aplicaciones Científicas De Investigación
N-[2-(9H-xanthen-9-yl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex xanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-[2-(9H-xanthen-9-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. For instance, xanthene derivatives are known to modulate oxidative stress pathways by influencing the activity of nuclear factor erythroid 2-related factor 2 (Nrf2). This modulation helps in counteracting oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 9H-xanthen-9-ylcarbamate
- 9H-xanthen-9-ylbenzenesulfonamide
- Methyl 9H-xanthene-9-carboxylate
Uniqueness
N-[2-(9H-xanthen-9-yl)ethyl]formamide stands out due to its unique ethyl formamide linkage, which imparts distinct chemical and biological properties compared to other xanthene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
55286-84-5 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-[2-(9H-xanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C16H15NO2/c18-11-17-10-9-12-13-5-1-3-7-15(13)19-16-8-4-2-6-14(12)16/h1-8,11-12H,9-10H2,(H,17,18) |
Clave InChI |
ONAZZHCLKSYLOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
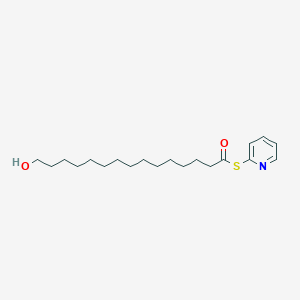
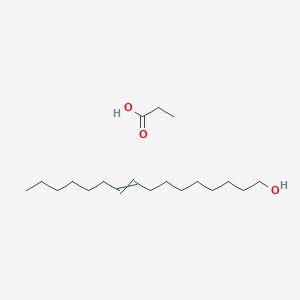
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
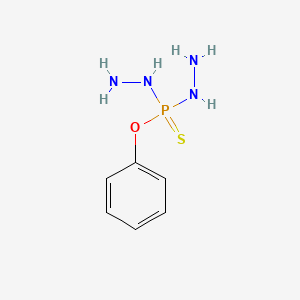
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
